molecular formula C6H9NO3 B555319 Methyl 5-oxo-L-prolinate CAS No. 4931-66-2

Methyl 5-oxo-L-prolinate

Cat. No. B555319
CAS RN: 4931-66-2
M. Wt: 143,14 g/mole
InChI Key: HQGPKMSGXAUKHT-BYPYZUCNSA-N
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Description

“Methyl 5-oxo-L-prolinate” is a natural product found in Talaromyces pinophilus and Pseudostellaria heterophylla . It has the molecular formula C6H9NO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-oxo-L-prolinate” can be represented by the IUPAC name methyl (2 S )-5-oxopyrrolidine-2-carboxylate . The InChI representation is InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3, (H,7,8)/t4-/m0/s1 .


Physical And Chemical Properties Analysis

“Methyl 5-oxo-L-prolinate” has a molecular weight of 143.14 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 304.7±35.0 °C at 760 mmHg, and a flash point of 138.1±25.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Catalytic and Enzymatic Interactions

  • Stimulation of Glutathione Formation : L-2-oxothiazolidine-4-carboxylate, an analog of 5-oxoproline, stimulates hepatic glutathione formation. This suggests a role for 5-oxoproline and its analogs in intracellular delivery systems for cysteine, potentially serving as therapeutic agents in conditions with depleted hepatic glutathione (Williamson & Meister, 1981).
  • 5-Oxo-L-Prolinase Substrates : 5-Oxo-L-prolinase, which cleaves 5-oxo-L-proline to L-glutamate, interacts with various 5-oxo-L-proline analogs, indicating the possibility of significant binding modifications while retaining binding properties (Williamson & Meister, 1982).

Enzyme Activity and Modification

  • Sulfhydryl Group Modification : Research on 5-oxo-L-prolinase from rat kidney shows the enzyme's dependence on sulfhydryl groups for catalysis, indicating a close connection to the nucleoside triphosphate binding site (Williamson & Meister, 1982).
  • 5-Oxo-L-Prolinase Enzyme Components : The enzyme 5-oxo-L-prolinase in Pseudomonas putida consists of two components, neither of which alone can catalyze the 5-oxoprolinase reaction. This finding suggests a complex enzymatic mechanism involving multiple components (Seddon, Li, & Meister, 1984).

Clinical Implications and Pharmacology

  • Tissue Distribution and Kinetic Parameters : The distribution and kinetic parameters of 5-oxo-L-prolinase, part of the gamma-glutamyl cycle, were studied using a fluorimetric assay. This enzyme is crucial for the regulation of amino acid transport, and its degradation leads to downregulation of certain amino acid transport systems (Weber et al., 1999).
  • Potential as a Dipeptide Synthon : Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, has been synthesized, suggesting potential applications in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Biochemical Mechanisms

  • 5-Oxo-L-Proline Hydrolysis Mechanism : Studies on rat kidney 5-oxo-L-prolinase indicate a mechanism involving phosphorylation of 5-oxo-L-proline by ATP, leading to the formation of glutamate, emphasizing the role of ATP hydrolysis in driving the reaction (Griffith & Meister, 1981).

Safety And Hazards

“Methyl 5-oxo-L-prolinate” should not be released into the environment . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPKMSGXAUKHT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197767
Record name Methyl 5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxo-L-prolinate

CAS RN

4931-66-2
Record name Methyl pyroglutamate
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URL https://commonchemistry.cas.org/detail?cas_rn=4931-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-L-prolinate
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Record name Methyl 5-oxo-L-prolinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-oxo-L-prolinate
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Synthesis routes and methods

Procedure details

To a solution of DL-pyroglutamic acid (50 g, 0.387 mol) in 157 mL CH3OH (3.87 mol) and 100 mL toluene was added concentrated H2SO4 (2.5 mL). This mixture was warmed to reflux and allowed to stir for 16 h. Since starting material remained, another 4 mL concentrated H2SO4 was added and the mixture stirred at reflux for an additional 24 h then was cooled to ambient temperature and 20% aqueous NaOH was added to bring the solution to pH ˜6. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2, filtered through Celite® diatomaceous earth, concentrated and purified via Kugelrohr distillation. The resulting material was carried on directly to the next reaction.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-oxo-L-prolinate
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Citations

For This Compound
6
Citations
A Ghinet, Y Zehani, E Lipka - Journal of Pharmaceutical and Biomedical …, 2017 - Elsevier
Two routes aimed at the manufacture of unprecedented stereoisomeric combretastatin A-4 analogue were described: flash chromatography vs supercritical fluid chromatography. The …
Number of citations: 7 www.sciencedirect.com
Y Dong, CB Cui, CW Li, W Hua, CJ Wu, TJ Zhu, QQ Gu - Marine drugs, 2014 - mdpi.com
… to be S according to the negative sign of its optical rotation, by comparison with those of 5-oxo-l-proline ([α] D −11.2 (c 2.84, H 2 O) in the literature [58]) and methyl 5-oxo-l-prolinate ([α] …
Number of citations: 49 www.mdpi.com
LE Löffler, M Buchsteiner, LR Collins… - Helvetica Chimica …, 2021 - Wiley Online Library
… Next, commercial [Rh 2 (OAc) 4 ] (300.0 mg, 679 μmol) was added, followed by methyl 2-pyrrolidone-5S-carboxylate (7, methyl 5-oxo-l-prolinate, 5S-MEPY-H, 651.0 mg, 4.7 mmol). The …
Number of citations: 10 onlinelibrary.wiley.com
A Fürstner - Helv. Chim. Acta, 2021 - scholar.archive.org
… Next, commercial [Rh2(OAc)4] (300.0mg, 679 μmol) was added, followed by methyl 2-pyrrolidone-5S-carboxylate (7, methyl 5-oxo-L-prolinate, 5S-MEPY-H, 651.0 mg, 4.7 mmol). The …
Number of citations: 2 scholar.archive.org
J Jiao, H Li, W Xie, Y Zhao, C Lin, J Jiang, L Wang - Chemical Science, 2023 - pubs.rsc.org
… , including three pairs of enantiomers, 2-phenylethanol (GM 19–20), 2-pentanol (GM 21–22), and epichlorohydrin (GM 23–24), and two chiral molecules, methyl-5-oxo-L-prolinate (GM …
Number of citations: 5 pubs.rsc.org
HS Winata, H Faisal, M Andry, N Aulia… - Journal of …, 2023 - journal-jps.com
… Senyawa methyl 5-oxo-L prolinate diketahui memiliki aktivitas sebagai antiinflamasi pada buah prunus persica (Winartiana, 2019). Untuk senyawa triterpenoid yaitu lupeol diketahui …
Number of citations: 2 journal-jps.com

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